molecular formula C11H10Cl2O3 B8123371 3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid

Cat. No.: B8123371
M. Wt: 261.10 g/mol
InChI Key: NOUYHXGJECDIQF-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid is an organic compound with the molecular formula C10H8Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a cyclopropylmethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dichlorobenzoic acid.

    Formation of Cyclopropylmethanol: Cyclopropylmethanol is prepared separately.

    Esterification: The 3,5-dichlorobenzoic acid is esterified with cyclopropylmethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Esterification and Hydrolysis: The carboxylic acid group can be esterified to form esters or hydrolyzed back to the acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Oxidation Products: Quinones or other oxidized forms.

    Reduction Products: Hydroquinones or other reduced forms.

    Esterification Products: Esters of this compound.

Scientific Research Applications

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with signal transduction pathways or modulate gene expression. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3,5-Dichloro-4-cyclopropylmethoxy-benzoic acid can be compared with other similar compounds, such as:

    3,5-Dichloro-4-methoxybenzoic acid: Lacks the cyclopropylmethoxy group, which may affect its reactivity and biological activity.

    3,5-Dichloro-4-(difluoromethoxy)benzoic acid: Contains a difluoromethoxy group instead of a cyclopropylmethoxy group, leading to different chemical and biological properties.

    3,5-Dichloro-4-hydroxybenzoic acid: Has a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dichloro-4-(cyclopropylmethoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-8-3-7(11(14)15)4-9(13)10(8)16-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUYHXGJECDIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=C(C=C2Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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